molecular formula C21H14F6N2O2 B2636443 2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338782-27-7

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2636443
CAS RN: 338782-27-7
M. Wt: 440.345
InChI Key: IJUDJBGJMXZFQD-UHFFFAOYSA-N
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Description

This compound is a benzanilide , which is a class of aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis involves the use of trifluoromethanesulfonimide , which acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Structure-Activity Relationship Studies

Research led by Palanki et al. (2000) delved into structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound with structural similarities to the query chemical. This study aimed at enhancing the compound's oral bioavailability by modifying the pyrimidine portion. Their findings revealed critical insights into how various substitutions at different positions of the pyrimidine ring influence the compound's activity, particularly its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

Antifungal and Antimicrobial Activities

Another study by Wu et al. (2012) synthesized and evaluated a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives for their antifungal activities. Some derivatives displayed moderate activity against phytopathogenic fungi, showcasing the potential of these compounds in developing new antifungal agents (Wu et al., 2012).

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of diflunisal carboxamides by Zhong et al. (2010) provides insights into the structural aspects of related compounds. Their study confirmed the structures of two title compounds through single-crystal X-ray diffraction, illustrating the importance of structural analysis in understanding the properties and potential applications of these molecules (Zhong et al., 2010).

Glycine Transporter 1 Inhibitor Identification

Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing a structurally diverse back-up compound with a favorable pharmacokinetics profile. This discovery underscores the therapeutic potential of such compounds in modulating neurotransmitter activity (Yamamoto et al., 2016).

Novel Prodrug Synthesis

Patterson et al. (1992) synthesized a new prodrug aimed at delivering an anti-inflammatory agent. Their work highlights the synthesis strategy and the metabolic pathway of the prodrug to release the active agent, demonstrating the application of such compounds in drug development (Patterson et al., 1992).

properties

IUPAC Name

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-7-13(8-10-14)12-29-11-3-4-15(19(29)31)18(30)28-17-6-2-1-5-16(17)21(25,26)27/h1-11H,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDJBGJMXZFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

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